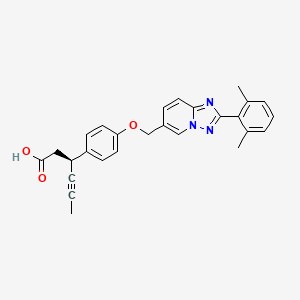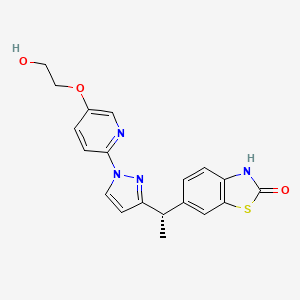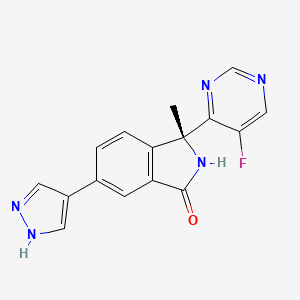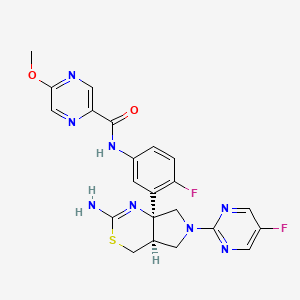
Macimorelin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macimorelin acetate is a synthetic growth hormone secretagogue receptor agonist. It is primarily used in the diagnosis of adult growth hormone deficiency. The compound mimics the actions of ghrelin, a hormone that stimulates the release of growth hormone from the pituitary gland . This compound is known for its oral bioavailability and stability, making it a convenient option for diagnostic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Macimorelin acetate can be synthesized using solid-phase synthesis methods. This approach simplifies the operation steps compared to liquid-phase synthesis and improves reaction yield . The synthesis involves the coupling of specific amino acids and protecting groups, followed by deprotection and purification steps.
Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled reactions involving the use of solid-phase synthesis. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Macimorelin acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Macimorelin acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of growth hormone release and receptor interactions.
Biology: It is used to investigate the physiological effects of growth hormone release and its impact on various biological processes.
Mechanism of Action
Macimorelin acetate exerts its effects by mimicking the actions of ghrelin, a hormone that stimulates the release of growth hormone. It activates growth hormone secretagogue receptors present in the pituitary gland and hypothalamus, leading to an increase in growth hormone secretion . This mechanism involves the binding of this compound to the receptor, triggering a signaling cascade that results in the release of growth hormone.
Comparison with Similar Compounds
Ghrelin: An endogenous ligand for the growth hormone secretagogue receptor that stimulates growth hormone release.
Hexarelin: A synthetic growth hormone secretagogue that also activates the growth hormone secretagogue receptor.
Ipamorelin: Another synthetic growth hormone secretagogue with similar receptor activation properties.
Uniqueness of Macimorelin Acetate: this compound is unique due to its oral bioavailability and stability, which make it a convenient option for diagnostic purposes. Unlike other growth hormone secretagogues that may require parenteral administration, this compound can be administered orally, providing ease of use for patients and healthcare providers .
Properties
CAS No. |
945212-59-9 |
|---|---|
Molecular Formula |
C28H34N6O5 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C26H30N6O3.C2H4O2/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21;1-2(3)4/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34);1H3,(H,3,4)/t22-,23-;/m1./s1 |
InChI Key |
WVDSKQXKCDZXLH-OHIDFYLOSA-N |
SMILES |
CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N |
Isomeric SMILES |
CC(=O)O.CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N |
Canonical SMILES |
CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARD 07 acetate; ARD-07; ARD07; D-87575 acetate; JMV1843; JMV-1843; JMV 1843; AEZS-130; AEZS 130; AEZS130; EP-1572; EP 1572; EP1572; UMV-1843; UMV1843; UMV 1843; Macimorelin; AibDTrpDgTrpCHO. Macimorelin Acetate; Macrilen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


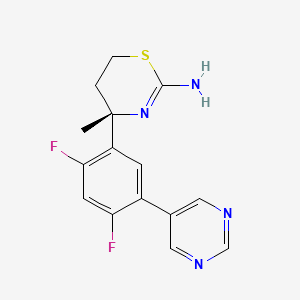
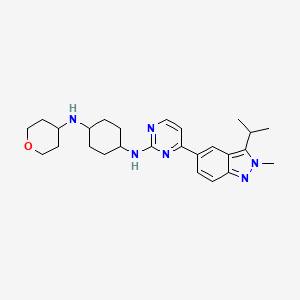
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/new.no-structure.jpg)

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

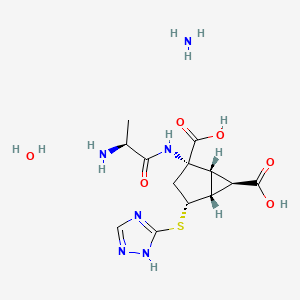
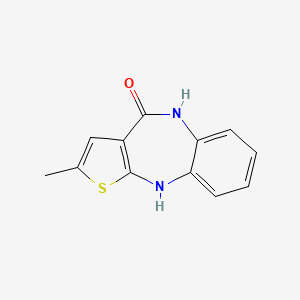
![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)
